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Compound of Interest

Compound Name: Murrayanol

Cat. No.: B1588781 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the initial chemical characterization

of Murrayanol, a carbazole alkaloid isolated from Murraya koenigii.[1][2] It consolidates key

physicochemical data, spectroscopic information, and the experimental methodologies

employed for its structural elucidation.

Physicochemical and Spectroscopic Data
The initial characterization of Murrayanol established it as a C-prenylated carbazole alkaloid.

[2][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Murrayanol
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Property Value Source

Molecular Formula C₂₄H₂₉NO₂ [2]

Molecular Weight 363.49 g/mol [2]

CAS Number 144525-81-5 [2]

Compound Type Natural Carbazole Alkaloid [2]

Natural Source Murraya koenigii (L.) Spreng [1][2]

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-

dien-1-yl]-7-methoxy-6-methyl-

9H-carbazol-2-ol

[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Murrayanol

The structural framework of Murrayanol was primarily elucidated through extensive NMR

spectroscopy. The following table presents the chemical shifts (δ) for the proton (¹H) and

carbon (¹³C) atoms. Data has been compiled from published findings.[4]
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Position δH (ppm) δC (ppm)
Key HMBC
Correlations (H →
C)

Carbazole Core

1 - 105.3 H-2', H-4

2 - 153.2 H-4, H-10, H-10'

3 - 118.4 H-4, H-10

4 7.50 (s) 119.6 C-2, C-4a, C-9a

4a - 114.9 H-4, H-5

4b - 127.1 H-5, H-8

5 7.86 (s) 119.9 C-4a, C-6, C-8a

6 7.48 (s) 113.5 C-4b, C-7, C-8

7 7.27 (s) 123.0 C-5, C-8a

8 7.16 (s) 119.4 C-4b, C-6, C-9a

8a - 142.3 H-5, H-7

9 - - -

9a - 140.6 H-4, H-8

10 (C-3 Me) 2.36 (s) 15.4 C-2, C-3, C-4

Geranyl Side Chain

1' 3.32 (d) 36.8 C-1, C-2, C-2', C-3'

2' 3.83 (t) 72.1 C-1, C-3', C-4', C-10'

3' - 79.4 H-1', H-2', H-4', H-10'

4' 1.73, 1.52 (m) 35.9 C-2', C-5', C-6'

5' 1.21, 1.04 (m) 21.4 C-4', C-6', C-7'
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6' 2.19 (m) 49.4
C-4', C-5', C-7', C-8',

C-9'

7' - 60.5 H-6', H-8', H-9'

8' 1.93 (s) 30.1 C-6', C-7', C-9'

9' 1.29 (s) 23.0 C-6', C-7', C-8'

10' (C-3' Me) 1.49 (s) 24.9 C-2', C-3', C-4'

Other

-OH 1.55 (s) - -

Experimental Protocols
Isolation and Purification of Murrayanol
The isolation of Murrayanol follows a standard phytochemical workflow for non-polar alkaloids

from plant material.

Extraction: Air-dried and powdered leaves of Murraya koenigii are subjected to exhaustive

extraction with a non-polar solvent, typically methanol or acetone, at room temperature.[5]

The resulting mixture is filtered and concentrated under reduced pressure to yield a crude

extract.

Acid-Base Partitioning: The crude extract is dissolved in a suitable solvent (e.g., ethyl

acetate) and washed with an acidic aqueous solution (e.g., 5% HCl) to protonate and extract

the basic alkaloids into the aqueous phase. The aqueous layer is then separated, basified

with a base (e.g., NH₄OH) to a pH of 9-10, and re-extracted with a solvent like chloroform or

dichloromethane to recover the crude alkaloid fraction.[6]

Chromatographic Separation: The crude alkaloid mixture is subjected to column

chromatography over silica gel. Elution is performed using a solvent gradient, typically

starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl

acetate or chloroform.[4]
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Purification: Fractions containing Murrayanol, identified by thin-layer chromatography (TLC),

are pooled and further purified by repeated column chromatography or preparative high-

performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation Methodologies
The definitive structure of Murrayanol was established using a combination of spectroscopic

techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass of the molecule, which allows for the calculation of its molecular formula

(C₂₄H₂₉NO₂).[6]

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups.

Characteristic peaks would indicate the presence of an N-H bond (from the carbazole indole

moiety), an O-H bond (hydroxyl group), C-H bonds (aromatic and aliphatic), and C=C bonds

(aromatic ring and geranyl chain).[6]

1D NMR Spectroscopy (¹H and ¹³C):

¹H NMR: Provides information on the number and chemical environment of protons. Key

signals include aromatic protons on the carbazole core, olefinic protons, and methyl

singlets corresponding to the geranyl side chain and the methyl group on the aromatic

ring.

¹³C NMR: Determines the number of distinct carbon atoms and their types (e.g., methyl,

methylene, methine, quaternary).

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond

correlations between protons and the carbon atoms they are attached to.[4]

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, which is critical for assembling the molecular

skeleton and positioning substituents. For instance, the correlation between the geranyl

chain's H-2' proton and the carbazole core's C-1 carbon confirms the attachment point.[4]
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NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in

space, aiding in the determination of stereochemistry and conformation.[4]

Chemical Derivatization: The structure can be further confirmed through chemical reactions.

For example, acetylation of the hydroxyl group would result in a corresponding shift in the

NMR spectrum, confirming its presence.[4]

Visualizations of Experimental and Logical
Workflows
Experimental Workflow for Murrayanol Characterization
The following diagram illustrates the sequential process from the plant source to the final

structural determination of Murrayanol.
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Caption: Experimental workflow for the isolation and characterization of Murrayanol.
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Logical Relationships in Structural Elucidation
This diagram shows how different spectroscopic data points are integrated to deduce the final

chemical structure of Murrayanol.
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Caption: Logical connections between spectroscopic data for Murrayanol's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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